molecular formula C11H10N2O2 B13111815 3-(Prop-2-en-1-yl)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione CAS No. 36861-60-6

3-(Prop-2-en-1-yl)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione

Cat. No.: B13111815
CAS No.: 36861-60-6
M. Wt: 202.21 g/mol
InChI Key: YBYUUGZKHZSIDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Allyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione is a heterocyclic compound that belongs to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 3-Allyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione consists of a pyrido[1,2-a]pyrimidine core with an allyl group attached to the nitrogen atom at position 3 and a dione functionality at positions 2 and 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate β-ketoester followed by cyclization and allylation. The reaction conditions typically involve heating the reactants in the presence of a base such as sodium ethoxide or potassium carbonate in a suitable solvent like ethanol or dimethylformamide. The cyclization step is often carried out under reflux conditions to ensure complete conversion of the intermediate to the desired product .

Industrial Production Methods

Industrial production of 3-Allyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Allyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Allyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.

    Pyrido[2,3-d]pyrimidin-7-one: Exhibits anti-inflammatory and analgesic properties.

    Pyrazolo[3,4-d]pyrimidine: Studied for its potential as a kinase inhibitor.

Uniqueness

3-Allyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione is unique due to its specific structural features, such as the allyl group and dione functionality, which contribute to its distinct chemical reactivity and biological activity. These features differentiate it from other similar compounds and provide unique opportunities for its application in various fields .

Properties

CAS No.

36861-60-6

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

3-prop-2-enylpyrido[1,2-a]pyrimidine-2,4-dione

InChI

InChI=1S/C11H10N2O2/c1-2-5-8-10(14)12-9-6-3-4-7-13(9)11(8)15/h2-4,6-8H,1,5H2

InChI Key

YBYUUGZKHZSIDQ-UHFFFAOYSA-N

Canonical SMILES

C=CCC1C(=O)N=C2C=CC=CN2C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.